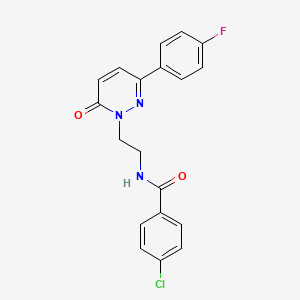

4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

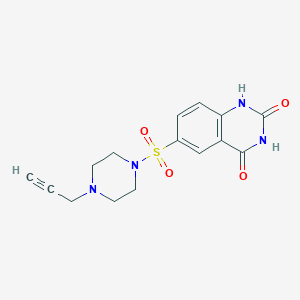

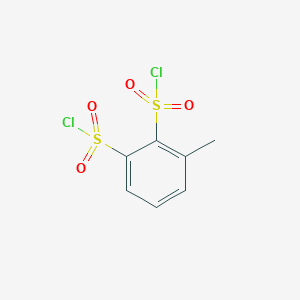

The compound “4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds. The presence of fluorine and chlorine atoms could potentially enhance the compound’s reactivity or biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyridazine ring, and halogen substituents. These features could influence its physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the benzamide group and halogen substituents could make it a participant in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogen atoms and the benzamide group could affect its solubility, stability, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

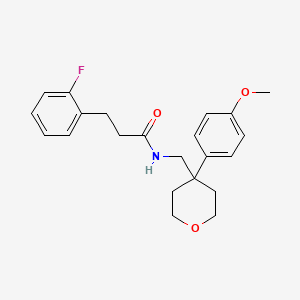

Research on similar compounds often begins with the synthesis and structural characterization, utilizing techniques such as FT-IR, 1H-NMR, GC-MS spectroscopy, and CHN elemental analysis. The synthesis process typically involves multiple steps, starting from basic chemical reactions to form intermediate compounds, which are then further modified to obtain the final compound. For example, compounds structurally related to the one have been synthesized through reactions involving pyrazine-2-carboxamide, aromatic aldehydes, and catalysts, resulting in derivatives with variations in their functional groups, which significantly influence their biological activities (Rajurkar & Pund, 2014).

Biological Activities

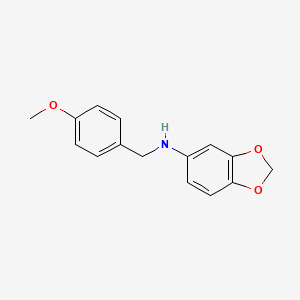

The biological evaluation of these compounds often focuses on their antimicrobial and antifungal properties. Studies have shown that certain derivatives exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. The effectiveness of these compounds is sometimes enhanced by the incorporation of electron-withdrawing groups such as fluorine, bromine, and chlorine, particularly at specific positions on the phenyl ring (Rajurkar & Pund, 2014).

Applications in Imaging and Drug Delivery

Further research into these compounds explores their potential applications in medical imaging and targeted drug delivery. For instance, certain benzamide derivatives, including those with fluorine substitutions, have been studied for their selective binding to specific receptors or enzymes in biological systems. This selective binding property makes them promising candidates for use in imaging techniques such as positron emission tomography (PET) for diagnosing conditions like Alzheimer's disease or for targeted delivery of therapeutic agents to specific types of cells, such as melanoma cancer cells (Kepe et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O2/c20-15-5-1-14(2-6-15)19(26)22-11-12-24-18(25)10-9-17(23-24)13-3-7-16(21)8-4-13/h1-10H,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNOQWXTSRYTTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2617499.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2617510.png)

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)